molecular formula C22H23ClN4O2 B2607084 N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932530-03-5

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2607084
CAS No.: 932530-03-5
M. Wt: 410.9
InChI Key: GIMILPBVBGIHCJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]decane core, a scaffold recognized in medicinal chemistry for its three-dimensional structure and potential as a privileged structure in drug discovery . This compound belongs to a class of substituted 1,4,8-triazaspiro[4.5]decan-2-one derivatives that have been investigated for their biological activities . Its molecular structure includes a p-tolyl (4-methylphenyl) group and a 2-chlorophenylacetamide moiety, which are common pharmacophores designed to modulate biological target interactions and optimize physicochemical properties. As a research chemical, it serves as a valuable intermediate or building block in organic synthesis and medicinal chemistry efforts, particularly for the exploration of structure-activity relationships (SAR) around the spirocyclic triazaspirodecane framework . Researchers can utilize this compound in the design and development of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-6-8-16(9-7-15)20-21(29)26-22(25-20)10-12-27(13-11-22)14-19(28)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMILPBVBGIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of a chlorinated aromatic compound and a nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product. This step typically requires an acetylating agent such as acetic anhydride and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Key Differences :

  • Phenyl substituents : The acetamide side chain has a 2-chloro-4-methylphenyl group (vs. 2-chlorophenyl in the main compound), introducing additional steric hindrance and lipophilicity.
  • Implications:
  • Increased methyl substitution may enhance membrane permeability but reduce aqueous solubility.
  • The 3,4-dimethylphenyl group could influence binding affinity in enzyme targets due to steric effects .

2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Key Differences :

  • Substituent on acetamide : A 3-(trifluoromethyl)phenyl group replaces the 2-chlorophenyl group.
  • Molecular weight : 458.48 g/mol (vs. ~450–460 g/mol estimated for the main compound).
    Implications :
  • The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which may improve metabolic stability and resistance to oxidative degradation.
  • Enhanced electronegativity could alter binding kinetics in targets such as kinases or GPCRs .

N-(5-chloro-2-methylphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (C916-0561)

Key Differences :

  • Spiro ring modifications : An 8-ethyl group and 4-fluorophenyl substituent introduce steric and electronic variations.
  • Functional group : A sulfanyl (S–) linkage replaces the carbonyl oxygen in the acetamide side chain.
    Implications :
  • The sulfur atom may facilitate interactions with metal ions or cysteine residues in enzymes.
  • The 4-fluorophenyl group could enhance bioavailability through improved passive diffusion .

2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Key Differences :

  • Core structure: A thieno-pyridine-oxadiazole hybrid replaces the triazaspiro system.
  • Substituents : A p-tolyl group on the acetamide and a 2-chlorophenyl group on the oxadiazole.
    Implications :
  • The oxadiazole ring may enhance π-stacking and dipole interactions in biological targets.

Comparative Data Table

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Activities
Main Compound 2-(p-tolyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl with N-(2-chlorophenyl)acetamide ~450–460 (estimated) Predicted moderate solubility, spiro rigidity
G610-0193 2-(3,4-dimethylphenyl)-3-oxo spiro core; N-(2-chloro-4-methylphenyl)acetamide ~480 (estimated) Increased lipophilicity, steric hindrance
C916-0561 8-ethyl-4-fluorophenyl spiro core; sulfanyl linkage 473.01 Enhanced metal-binding potential
Trifluoromethyl analog N-(3-CF₃-phenyl)acetamide; 3,4-dimethylphenyl spiro substituent 458.48 Improved metabolic stability
Oxadiazole-thieno-pyridine hybrid Oxadiazole-thioacetamide; p-tolyl and 2-chlorophenyl groups ~500 (estimated) Redox activity predicted via DFT

Research Findings and Trends

  • Spirocyclic Rigidity : Compounds with 1,4,8-triazaspiro[4.5]dec-1-en cores exhibit conformational stability, which correlates with enhanced selectivity in enzyme inhibition (e.g., kinase targets) .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but may reduce solubility.
    • Methyl groups (e.g., p-tolyl, 3,4-dimethylphenyl) enhance lipophilicity, favoring blood-brain barrier penetration .
  • Biological Activities: Antioxidant properties are observed in analogs with indole-hydroxyimino motifs (e.g., ). Neurological applications are suggested for derivatives with thieno-pyridine components .

Biological Activity

N-(2-chlorophenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly as an antiproliferative agent. This article delves into its biological mechanisms, chemical properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazaspirodecane core characterized by a bicyclic system that includes nitrogen atoms. The presence of p-tolyl groups contributes to its aromatic properties, enhancing its reactivity and biological potential. The IUPAC name of the compound is:

N 2 chlorophenyl 2 3 oxo 2 p tolyl 1 4 8 triazaspiro 4 5 dec 1 en 8 yl acetamide\text{N 2 chlorophenyl 2 3 oxo 2 p tolyl 1 4 8 triazaspiro 4 5 dec 1 en 8 yl acetamide}

Target and Mode of Action

The primary target of this compound is tubulin , a crucial component of the cytoskeleton involved in cell division and structure. The compound acts as a microtubule-destabilizing agent , which disrupts microtubule dynamics essential for mitosis. This action leads to moderate antiproliferative activity with IC50 values in the micromolar to sub-micromolar range, indicating its potential effectiveness against rapidly dividing cells such as cancer cells .

Antiproliferative Activity

Research indicates that this compound demonstrates significant antiproliferative effects in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical Cancer)4.0

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other spirocyclic compounds that share structural similarities. Below is a comparison table highlighting key differences:

Compound Name Structure IC50 (µM) Biological Activity
N-(2-chlorophenyl)-2-(3-oxo-...)Spirocyclic with triazole5.0Antiproliferative
8-(3,3-Diphenyl-propyl)-4-oxo...Spirocyclic7.0Anticancer
Other derivatives of triazaspirodecaneVaries10.0Antimicrobial

This comparison indicates that while other derivatives exhibit biological activity, N-(2-chlorophenyl)-2-(3-oxo...) shows superior antiproliferative effects.

Case Studies

In one notable case study, the compound was tested against human lung cancer cells (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with notable morphological changes observed under microscopy after treatment with the compound. These changes included cell shrinkage and detachment from the culture plate, indicative of apoptosis .

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